molecular formula C10H10ClN3O B12589894 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-32-8

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B12589894
CAS-Nummer: 646525-32-8
Molekulargewicht: 223.66 g/mol
InChI-Schlüssel: HNPUUHPCSYREAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one is a chemical compound belonging to the benzotriazine family Benzotriazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common route might include the reaction of a chloro-substituted aniline with a propyl-substituted diazonium salt, followed by cyclization to form the benzotriazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the triazine ring.

    Substitution: The chloro group can be a site for nucleophilic substitution, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the chloro group might yield various substituted benzotriazines.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-1,2,3-benzotriazin-4(3H)-one: Lacks the propyl group.

    3-Propyl-1,2,3-benzotriazin-4(3H)-one: Lacks the chloro group.

    1,2,3-Benzotriazin-4(3H)-one: Lacks both the chloro and propyl groups.

Eigenschaften

CAS-Nummer

646525-32-8

Molekularformel

C10H10ClN3O

Molekulargewicht

223.66 g/mol

IUPAC-Name

6-chloro-3-propyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H10ClN3O/c1-2-5-14-10(15)8-6-7(11)3-4-9(8)12-13-14/h3-4,6H,2,5H2,1H3

InChI-Schlüssel

HNPUUHPCSYREAP-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.